Atr-IN-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

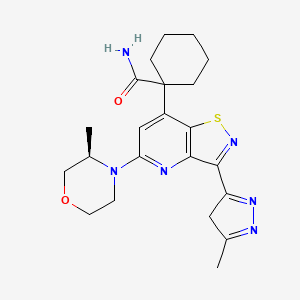

Molecular Formula |

C22H28N6O2S |

|---|---|

Molecular Weight |

440.6 g/mol |

IUPAC Name |

1-[5-[(3R)-3-methylmorpholin-4-yl]-3-(5-methyl-4H-pyrazol-3-yl)-[1,2]thiazolo[4,5-b]pyridin-7-yl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C22H28N6O2S/c1-13-10-16(26-25-13)18-19-20(31-27-18)15(22(21(23)29)6-4-3-5-7-22)11-17(24-19)28-8-9-30-12-14(28)2/h11,14H,3-10,12H2,1-2H3,(H2,23,29)/t14-/m1/s1 |

InChI Key |

DCZZPXFZPCAQAL-CQSZACIVSA-N |

Isomeric SMILES |

C[C@@H]1COCCN1C2=NC3=C(C(=C2)C4(CCCCC4)C(=O)N)SN=C3C5=NN=C(C5)C |

Canonical SMILES |

CC1COCCN1C2=NC3=C(C(=C2)C4(CCCCC4)C(=O)N)SN=C3C5=NN=C(C5)C |

Origin of Product |

United States |

Foundational & Exploratory

Atr-IN-17: A Technical Guide to its Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of Atr-IN-17, a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. It explores the fundamental role of ATR in the DNA Damage Response (DDR), the mechanism by which this compound disrupts this pathway, and the experimental methodologies used to characterize its activity.

Introduction: The Central Role of ATR in Genome Integrity

The ATR protein kinase is a critical regulator of genomic stability and a master conductor of the cellular response to DNA damage and replication stress.[1][2][3] As a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, ATR is activated by the presence of single-stranded DNA (ssDNA), a common intermediate that forms at stalled replication forks or during the processing of other DNA lesions.[1][4]

Upon activation, ATR orchestrates a complex signaling network that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[3][5] This response is crucial for preventing the propagation of genetic errors. Many cancer cells exhibit high levels of replication stress and often have defects in other DDR pathways, making them particularly dependent on the ATR signaling pathway for survival.[2][6] This dependency creates a therapeutic window for inhibitors that can selectively target these vulnerabilities.[6]

This compound: A Potent and Selective ATR Kinase Inhibitor

This compound (also known as compound 88) is a potent and selective small molecule inhibitor of the ATR kinase.[7] By directly targeting the kinase activity of ATR, this compound effectively abrogates the downstream signaling cascade, making it a valuable tool for cancer research and a promising candidate for therapeutic development.

Mechanism of Action: Abrogating the DNA Damage Checkpoint

The primary function of this compound is to inhibit the catalytic activity of ATR, thereby preventing the phosphorylation of its numerous downstream substrates. The most well-characterized of these is the checkpoint kinase Chk1.[6][8][9]

The Canonical ATR Signaling Pathway:

-

Sensing Damage: Replication stress or DNA damage generates regions of ssDNA, which are coated by Replication Protein A (RPA).[4][5]

-

ATR Recruitment and Activation: The ATR-ATRIP complex is recruited to these RPA-coated ssDNA sites.[1][5][9] Full activation of ATR's kinase activity requires other proteins, including the 9-1-1 checkpoint clamp and TopBP1, which directly stimulates the ATR-ATRIP complex.[9][10][11]

-

Signal Transduction: Activated ATR phosphorylates hundreds of substrates, a key one being Chk1 at serine 345.[8][9]

-

Cell Cycle Arrest: Phosphorylated Chk1 is released from chromatin and, in turn, phosphorylates and inactivates CDC25 phosphatases.[11] This prevents the activation of cyclin-dependent kinases (CDKs) and leads to cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[8][11]

Inhibition by this compound: this compound competitively binds to the ATP-binding pocket of ATR, preventing it from phosphorylating its targets. This action disrupts the signaling cascade at its apex. By blocking Chk1 phosphorylation, this compound overrides the DNA damage-induced cell cycle checkpoint.[6] Consequently, cells with damaged DNA are unable to arrest their progression through the cell cycle. They are forced to enter mitosis prematurely, leading to a lethal outcome known as mitotic catastrophe and subsequent apoptosis.[2][8] This mechanism is particularly effective in cancer cells with high intrinsic replication stress or defects in other checkpoint pathways (e.g., ATM or p53 deficiency), an approach known as synthetic lethality.[3][8]

Caption: The canonical ATR signaling pathway initiated by DNA damage.

Caption: Mechanism of this compound action, leading to checkpoint abrogation.

Quantitative Data

The potency of this compound has been quantified through cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the effectiveness of an inhibitor.

| Compound | Assay Type | Cell Line | IC50 Value | Reference |

| This compound | Cell Viability | LoVo (human colon cancer) | 1 nM | [7] |

Key Experimental Protocols

Characterizing the function of an ATR inhibitor like this compound involves a series of standard biochemical and cell-based assays. While detailed, step-by-step protocols are specific to individual laboratories, the conceptual framework for these experiments is outlined below.

This is the most direct method to confirm that this compound inhibits ATR kinase activity within the cell. The protocol measures the phosphorylation of downstream ATR targets, such as Chk1.

-

Objective: To assess the dose-dependent inhibition of DNA damage-induced Chk1 phosphorylation by this compound.

-

Methodology:

-

Cell Culture: Plate cancer cells (e.g., HCT116, LoVo) and allow them to adhere.

-

Pre-treatment: Treat cells with a range of this compound concentrations for a specified period (e.g., 1-2 hours).

-

Induce DNA Damage: Expose cells to a DNA damaging agent (e.g., Hydroxyurea, UV radiation, or Camptothecin) to activate the ATR pathway. A vehicle-treated control group is also included.

-

Lysis: Harvest the cells and prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Chk1 (p-Chk1 S345) and total Chk1. An antibody for a loading control (e.g., GAPDH or β-actin) is also used.

-

Detection: Use secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

-

Expected Outcome: In cells treated with a DNA damaging agent, a strong p-Chk1 signal should be present. This signal should decrease in a dose-dependent manner with increasing concentrations of this compound, while total Chk1 levels remain unchanged.

Caption: Workflow for a Western Blot to assess ATR target engagement.

These assays quantify the cytotoxic or cytostatic effects of this compound on cancer cell lines.

-

Objective: To determine the IC50 value of this compound.

-

Methodology:

-

Cell Plating: Seed cells in 96-well plates at a low density.

-

Treatment: Treat cells with a serial dilution of this compound.

-

Incubation: Incubate the cells for a prolonged period (e.g., 72-120 hours) to allow for effects on proliferation to manifest.

-

Quantification: Measure cell viability using a reagent such as MTT, resazurin, or a luminescence-based assay (e.g., CellTiter-Glo) that measures ATP content.

-

-

Expected Outcome: A dose-response curve is generated, from which the IC50 value—the concentration of this compound that inhibits cell proliferation by 50%—can be calculated.[7]

This technique is used to visualize the cellular consequences of ATR inhibition, such as the accumulation of unrepaired DNA damage.

-

Objective: To determine if treatment with this compound in combination with a DNA damaging agent leads to an increase in DNA double-strand breaks, marked by γH2AX foci.

-

Methodology:

-

Cell Culture: Grow cells on coverslips.

-

Treatment: Treat cells with this compound, a DNA damaging agent, or a combination of both.

-

Fixation and Permeabilization: Fix the cells and permeabilize their membranes.

-

Staining: Incubate with a primary antibody against a DNA damage marker (e.g., γH2AX) and a fluorescently-labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also used.

-

Imaging: Visualize the cells using fluorescence microscopy.

-

-

Expected Outcome: ATR inhibition prevents the repair of damage induced by replication stress, leading to the collapse of replication forks and the formation of DNA double-strand breaks. This results in a significant increase in the number and intensity of γH2AX foci per nucleus in the combination treatment group compared to either agent alone.

Conclusion

This compound is a potent inhibitor of the ATR kinase, a central component of the DNA damage response pathway. Its mechanism of action involves the direct inhibition of ATR's catalytic activity, leading to the abrogation of the G2/M checkpoint. This forces cancer cells, which are highly reliant on this checkpoint for survival amidst high replication stress, into premature and lethal mitosis. The functional characterization of this compound relies on a suite of established experimental protocols designed to confirm target engagement and quantify its potent anti-proliferative effects. As such, this compound serves as a powerful tool for investigating DDR pathways and represents a promising strategy in the development of targeted cancer therapies.

References

- 1. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]

- 2. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Important Target in Synthetic Lethality: ATR Inhibitors [synapse.patsnap.com]

- 4. ATR-mediated regulation of nuclear and cellular plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recruitment of ATR-ATRIP, Rad17, and 9-1-1 complexes to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are ATR inhibitors and how do they work? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 9. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two Distinct Modes of ATR Activation Orchestrated by Rad17 and Nbs1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of ATR Inhibitors: A Case Study Perspective on Atr-IN-17

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity.[1][2] ATR is activated by a broad spectrum of DNA damage, particularly replication stress, which is a hallmark of many cancer cells.[3] This reliance of cancer cells on the ATR pathway for survival presents a therapeutic window for ATR inhibitors, which can selectively target tumor cells and enhance the efficacy of DNA-damaging agents like chemotherapy and radiation.[1]

Publicly available information on the specific ATR inhibitor, Atr-IN-17, is limited. It has been identified as a potent ATR kinase inhibitor with a reported IC50 of 1 nM in LoVo cancer cells and is also referred to as compound 88 in patent literature.[4] This guide will, therefore, provide a comprehensive technical overview of the discovery and development process for a potent and selective ATR inhibitor, using the general principles and methodologies applicable to a compound like this compound.

The ATR Signaling Pathway: A Key Guardian of the Genome

The ATR signaling pathway is a complex cascade that senses stalled replication forks and single-stranded DNA (ssDNA) breaks.[5][6][7] Upon DNA damage, ATR is recruited to the site and activated, leading to the phosphorylation of a multitude of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[1][5] This initiates a signaling cascade that results in cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[1][5] By inhibiting ATR, the cell's ability to cope with DNA damage is compromised, leading to the accumulation of genomic instability and ultimately, cell death, a process known as synthetic lethality, particularly in cancer cells with pre-existing DDR defects.[1]

Discovery and Preclinical Development of an ATR Inhibitor

The journey from a therapeutic concept to a clinical candidate involves a rigorous and systematic process of discovery and preclinical evaluation.

Target Identification and Validation

The initial step involves identifying and validating ATR as a viable drug target. This is supported by several lines of evidence:

-

Genetic studies: Demonstrating that the loss of ATR function is lethal to cells, particularly in the context of other DDR gene mutations (e.g., ATM or p53 deficiency), which are common in cancer.[8]

-

Upregulation in tumors: Many cancers exhibit high levels of replication stress, leading to a dependency on the ATR pathway for survival.

-

Preclinical models: The use of kinase-dead ATR constructs or early-stage inhibitors has shown sensitization of cancer cells to chemotherapy.[5]

Assay Development and High-Throughput Screening (HTS)

To identify novel ATR inhibitors, robust and sensitive assays are developed for a high-throughput screening (HTS) campaign.

-

Biochemical Assays: These assays directly measure the enzymatic activity of purified ATR kinase. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which detects the phosphorylation of a substrate peptide by ATR.

-

Cell-Based Assays: These assays assess the activity of the inhibitor in a cellular context. For example, a high-content imaging assay can be used to measure the inhibition of ATR-mediated phosphorylation of a downstream target like Chk1 in response to a DNA damaging agent.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Hits from the HTS are subjected to medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties. This iterative process involves synthesizing and testing analogs of the initial hits to establish a structure-activity relationship (SAR). The goal is to develop a lead compound with optimal characteristics.

Quantitative Data for a Representative ATR Inhibitor

The following table summarizes typical quantitative data for a potent and selective ATR inhibitor. (Note: This data is representative and not specific to this compound).

| Parameter | Value | Assay Type | Significance |

| ATR Kinase IC50 | < 5 nM | Biochemical (e.g., TR-FRET) | Potency against the target enzyme. |

| pChk1 Cellular IC50 | < 20 nM | Cell-based (e.g., Western Blot, ELISA) | Target engagement and pathway inhibition in cells. |

| Selectivity (vs. other kinases) | > 100-fold | Kinase panel screening | Minimizes off-target effects. |

| Cell Viability IC50 (monotherapy) | 50 - 500 nM | Cell proliferation assay (e.g., CellTiter-Glo) | Anti-proliferative activity as a single agent. |

| Cell Viability IC50 (in combination) | < 50 nM | Cell proliferation assay with a DNA damaging agent | Potentiation of standard-of-care therapies. |

| Plasma Protein Binding | < 99% | Equilibrium dialysis | Influences the free drug concentration. |

| Oral Bioavailability (in mice) | > 30% | Pharmacokinetic study | Suitability for oral administration. |

Experimental Protocols: Key Assays

ATR Kinase Inhibition Assay (TR-FRET)

-

Reagents: Recombinant human ATR kinase, biotinylated substrate peptide, ATP, and a TR-FRET antibody pair (e.g., anti-phospho-substrate antibody and a streptavidin-fluorophore conjugate).

-

Procedure: a. The test compound is serially diluted in DMSO and added to a 384-well plate. b. ATR kinase and the substrate peptide are added to the wells. c. The kinase reaction is initiated by the addition of ATP and incubated at room temperature. d. The reaction is stopped, and the TR-FRET detection reagents are added. e. After incubation, the plate is read on a TR-FRET-compatible plate reader.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cellular pChk1 Inhibition Assay (Western Blot)

-

Cell Line: A cancer cell line known to have a functional ATR-Chk1 pathway (e.g., LoVo, HCT116).

-

Procedure: a. Cells are seeded in 6-well plates and allowed to adhere overnight. b. Cells are pre-treated with serial dilutions of the ATR inhibitor for 1-2 hours. c. DNA damage is induced by treating the cells with a topoisomerase inhibitor (e.g., camptothecin) or hydroxyurea for a defined period. d. Cells are lysed, and protein concentration is determined. e. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. f. The membrane is probed with primary antibodies against phospho-Chk1 (Ser345) and total Chk1, followed by secondary antibodies. g. Protein bands are visualized using an imaging system.

-

Data Analysis: The intensity of the phospho-Chk1 band is normalized to the total Chk1 band, and the IC50 is determined from the dose-response curve.

In Vivo Studies

Promising lead compounds are advanced into in vivo studies to evaluate their pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profiles in animal models.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound are assessed to determine its bioavailability and dosing schedule.

-

Pharmacodynamics: Tumor biopsies from treated animals are analyzed to confirm target engagement in vivo (e.g., reduction in pChk1 levels).

-

Efficacy: The anti-tumor activity of the inhibitor, both as a monotherapy and in combination with standard-of-care agents, is evaluated in tumor xenograft models.

Conclusion

The development of ATR inhibitors represents a promising therapeutic strategy in oncology. By targeting a key vulnerability of cancer cells, these agents have the potential to be effective as monotherapies in tumors with specific DDR defects and as potent sensitizers to conventional cancer therapies. While specific details on the discovery and development of this compound are not widely available, the principles and methodologies outlined in this guide provide a comprehensive framework for understanding the rigorous process of bringing a novel ATR inhibitor from the laboratory to the clinic. Further research and clinical trials will continue to define the therapeutic potential of this class of drugs in various cancer types.[1][3]

References

- 1. What are ATR inhibitors and how do they work? [synapse.patsnap.com]

- 2. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATR disruption leads to chromosomal fragmentation and early embryonic lethality - PMC [pmc.ncbi.nlm.nih.gov]

Atr-IN-17: A Technical Overview of a Novel ATR Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a complex signaling network that maintains genomic integrity. In response to replication stress—a hallmark of many cancer cells—ATR activation coordinates cell cycle arrest, replication fork stabilization, and DNA repair.[1][2] This dependency makes ATR a compelling therapeutic target in oncology. Inhibition of ATR can lead to the accumulation of DNA damage, replication fork collapse, and ultimately, synthetic lethality, particularly in tumors with existing DDR defects, such as those with ATM or p53 mutations.[1][2] This document provides a technical overview of Atr-IN-17, a potent ATR kinase inhibitor, detailing its mechanism of action, available preclinical data, and the key experimental protocols used for its characterization.

Introduction to the ATR Signaling Pathway

ATR is a serine/threonine-protein kinase that, along with Ataxia Telangiectasia Mutated (ATM) kinase, orchestrates the cellular response to DNA damage.[1][2][3] While ATM primarily responds to DNA double-strand breaks (DSBs), ATR is the master regulator of the response to a broad spectrum of DNA damage and replication problems, most notably the presence of single-stranded DNA (ssDNA).[3][4][5]

The activation of the ATR pathway is a multi-step process initiated by the detection of ssDNA, which is often coated by Replication Protein A (RPA).[1][4][6] This RPA-ssDNA platform serves as a scaffold for the recruitment of the ATR-ATRIP (ATR-Interacting Protein) complex.[1][7] Full activation of ATR's kinase function requires additional factors. The Rad17-RFC complex loads the Rad9-Rad1-Hus1 (9-1-1) checkpoint clamp onto the DNA at the ssDNA-dsDNA junction.[7][8] This allows for the recruitment of Topoisomerase Binding Protein 1 (TopBP1), which directly interacts with and stimulates the kinase activity of ATR.[7][9]

Once active, ATR phosphorylates a multitude of substrates to orchestrate the cellular response.[7] A key downstream effector is Checkpoint Kinase 1 (Chk1).[4][10] ATR-mediated phosphorylation of Chk1 on serine 345 (pChk1 S345) activates it, leading to the phosphorylation of downstream targets like Cdc25 phosphatases.[11] This cascade results in cell cycle arrest, typically at the G2/M checkpoint, providing time for DNA repair.[1][12] ATR signaling also stabilizes stalled replication forks, preventing their collapse into lethal DSBs, and suppresses the firing of late replication origins to conserve resources.[2][11]

This compound: Mechanism of Action and Preclinical Data

This compound is a potent and selective inhibitor of ATR kinase. By competitively binding to the ATP-binding site of the kinase, it prevents the phosphorylation of downstream targets, thereby abrogating the entire signaling cascade. This inhibition disrupts critical cellular processes, leading to the accumulation of unresolved replication stress, collapse of replication forks, and ultimately, cell death through mitotic catastrophe.[1][2]

Data Presentation

The publicly available quantitative data for this compound is currently limited. The compound is noted for its potent anticancer activity in the LoVo colorectal cancer cell line.

| Parameter | Value | Cell Line / Condition | Notes |

| Cellular IC50 | 1 nM | LoVo (Human Colorectal Carcinoma) | Demonstrates high cellular potency. |

| Biochemical IC50 | Not Available | - | Measures direct enzyme inhibition. |

| Selectivity Profile (Ki) | Not Available | - | Determines inhibition against other kinases (e.g., ATM, DNA-PK, mTOR). |

| In Vivo Efficacy | Not Available | - | Data from animal models (e.g., tumor growth inhibition). |

Table 1: Summary of available preclinical data for this compound.

Mandatory Visualizations

Signaling Pathway Diagram

Experimental Workflow Diagrams

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize ATR inhibitors like this compound.

Biochemical Kinase Inhibition Assay (HTRF)

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of the purified ATR enzyme.

-

Objective: To determine the in vitro IC50 value of this compound against ATR kinase.

-

Materials:

-

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute into the assay buffer.

-

Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound solution.[11]

-

Enzyme/Substrate Addition: Add 2.5 µL of a solution containing the ATR/ATRIP enzyme and the GST-p53 substrate.[11]

-

Initiation: Add 2.5 µL of the ATP solution to initiate the kinase reaction. The final ATP concentration should be near its Km value for accurate Ki determination.

-

Incubation: Centrifuge the plate briefly and incubate at room temperature for 30-60 minutes.[11]

-

Termination and Detection: Stop the reaction by adding termination buffer containing EDTA. Add HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-serine antibody and XL665-labeled anti-GST antibody).

-

Data Acquisition: Incubate as required by the detection kit manufacturer, then read the plate on an HTRF-compatible plate reader.

-

Analysis: Calculate the ratio of emission signals and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter variable slope equation to determine the IC50 value.

-

Cellular Target Engagement Assay (Western Blot)

This assay confirms that the compound inhibits ATR activity within cancer cells by measuring the phosphorylation of its direct downstream target, Chk1.

-

Objective: To measure the dose-dependent inhibition of Chk1 phosphorylation (Ser345) by this compound in cells.

-

Materials:

-

LoVo or other suitable cancer cell lines.

-

Cell culture medium and supplements.

-

This compound.

-

DNA damaging agent (e.g., Hydroxyurea, 4-NQO, or a UV transilluminator).[12]

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies: Rabbit anti-pChk1 (Ser345), Rabbit anti-Chk1, Rabbit anti-γH2AX, Mouse anti-β-Tubulin.

-

HRP-conjugated secondary antibodies.

-

ECL (Enhanced Chemiluminescence) substrate.

-

-

Procedure:

-

Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Pre-treat cells with a dose range of this compound for 1-2 hours.

-

DNA Damage Induction: Add a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours) or expose cells to UV radiation (e.g., 20 J/m²) to activate the ATR pathway.[12]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane extensively, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities. Normalize the pChk1 signal to the total Chk1 signal to determine the extent of target inhibition.

-

In Vivo Tumor Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the compound in a living organism.

-

Objective: To determine the efficacy of this compound as a monotherapy or in combination with a DNA damaging agent to inhibit tumor growth in a mouse model.

-

Materials:

-

Procedure:

-

Cell Implantation: Subcutaneously inject 5-10 million cancer cells into the flank of each mouse.[13]

-

Tumor Growth: Monitor mice until tumors reach a predetermined average size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

-

Treatment: Administer the compound and vehicle according to the planned schedule (e.g., once daily by oral gavage).[14]

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a specified endpoint size, or for a fixed duration.

-

Analysis: Euthanize the animals and excise the tumors. Compare the final tumor volumes and the rate of tumor growth between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI).

-

Pharmacodynamic (PD) Analysis (Optional): A satellite group of animals can be used for PD studies. Tumors are collected at specific time points after the final dose and analyzed by Western blot for pChk1 inhibition to confirm target engagement in vivo.[6]

-

Conclusion

This compound is a potent inhibitor of the ATR kinase, a central component of the DNA Damage Response pathway. By disrupting the cellular response to replication stress, this compound demonstrates significant cytotoxic activity in cancer cells. The high potency observed in the LoVo cell line suggests its potential as an effective anticancer agent, particularly in tumors characterized by high levels of replication stress or deficiencies in other DDR pathways, creating a synthetic lethal paradigm. Further elucidation of its biochemical profile, selectivity, and in vivo efficacy is necessary to fully define its therapeutic potential for progression into clinical development.

References

- 1. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]

- 6. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of ATR substrate selection by Rad17-dependent loading of Rad9 complexes onto chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two Distinct Modes of ATR Activation Orchestrated by Rad17 and Nbs1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Assay in Summary_ki [bdb99.ucsd.edu]

- 12. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

The Core of Cellular Defense: An In-depth Technical Guide to the DNA Damage Response Pathway

For Researchers, Scientists, and Drug Development Professionals

The integrity of the genome is paramount for cellular function and organismal survival. Cells are constantly subjected to a barrage of endogenous and exogenous agents that can damage DNA, leading to mutations, genomic instability, and diseases such as cancer. To counteract these threats, eukaryotic cells have evolved a sophisticated and intricate network of signaling pathways collectively known as the DNA Damage Response (DDR). This technical guide provides a comprehensive overview of the core DDR pathways, focusing on the principal kinases ATM, ATR, and DNA-PK. It details key experimental methodologies, presents quantitative data for comparative analysis, and visualizes the complex signaling cascades and workflows.

Core Signaling Pathways of the DNA Damage Response

The DDR is orchestrated by a trio of apical phosphatidylinositol 3-kinase-related kinases (PIKKs): Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). These kinases act as sensors and signal transducers, initiating downstream cascades that coordinate cell-cycle checkpoints, DNA repair, and, in cases of irreparable damage, apoptosis or senescence.[1]

The ATM-Chk2 Signaling Pathway

ATM is the primary sensor for DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[2] In its inactive state, ATM exists as a dimer. Upon sensing a DSB, the MRE11-RAD50-NBS1 (MRN) complex binds to the broken DNA ends and recruits ATM.[3] This recruitment leads to the autophosphorylation of ATM at serine 1981, causing its dimerization and activation.[4] Activated ATM then phosphorylates a plethora of downstream targets to orchestrate the cellular response to DSBs.[5]

A key substrate of ATM is the checkpoint kinase 2 (Chk2), which is phosphorylated at threonine 68.[6] Activated Chk2, in turn, phosphorylates downstream effectors to induce cell cycle arrest, providing time for DNA repair. This pathway converges on critical cell cycle regulators like p53 and CDC25 phosphatases.[7]

The ATR-Chk1 Signaling Pathway

ATR responds to a broader range of DNA lesions, particularly those that generate single-stranded DNA (ssDNA), such as stalled replication forks and nucleotide damage.[8] ATR activation requires its partner protein, ATRIP (ATR-Interacting Protein), which binds to RPA-coated ssDNA.[9] This localization facilitates the activation of ATR's kinase activity.

Once active, ATR phosphorylates the checkpoint kinase 1 (Chk1) at serine 345.[10] Activated Chk1 is a crucial effector of the S and G2/M checkpoints, preventing cells with damaged DNA from proceeding through the cell cycle.[7] Similar to the ATM pathway, Chk1 targets CDC25 phosphatases for degradation, leading to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest.[7]

The DNA-PKcs and Non-Homologous End Joining (NHEJ)

DNA-PKcs is a central player in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DSBs.[11] The Ku70/80 heterodimer first recognizes and binds to the broken DNA ends.[12] This complex then recruits DNA-PKcs, forming the active DNA-PK holoenzyme.[13] The kinase activity of DNA-PKcs is essential for NHEJ and is activated upon its association with the Ku-DNA complex.[4]

DNA-PKcs autophosphorylates itself, which is thought to induce a conformational change that allows for the recruitment and regulation of other NHEJ factors, such as Artemis, XRCC4, and DNA Ligase IV.[14] This orchestrated assembly of proteins processes the DNA ends and ligates them back together.[11]

Quantitative Data in DNA Damage Response

The following tables summarize key quantitative data related to the DDR, providing a basis for experimental design and interpretation.

Table 1: Dose-Response of DDR Inhibitors

| Inhibitor | Target | Cell Line | IC50 / EC50 | Reference |

| AZD6738 (Ceralasertib) | ATR | Cholangiocarcinoma cell lines | Varies by cell line | [15] |

| AZD7648 | DNA-PK | A549 | 92 nM (pDNA-PK IC50) | [16] |

| KU-55933 | ATM | T98G | Radiosensitization observed | [11] |

| NU7026 | DNA-PK | T98G | Radiosensitization observed | [11] |

| M6620 (Berzosertib) | ATR | A549 | 50, 100, 200 nmol/L (tested concentrations) | [17] |

| M3541 | ATM | A549 | Synergistic with ATR inhibitors | [17] |

| M4076 | ATM | A549 | Synergistic with ATR inhibitors | [17] |

Table 2: Quantification of γH2AX Foci Formation

| Cell Line | Treatment | Time Point | Mean γH2AX Foci per Cell | Reference |

| A549 | 4NQO (2 µg/ml, 2h) | - | Control: 5.17 (G1), 26.55 (S), 27.34 (G2/M) | [18] |

| A549 | 4NQO (2 µg/ml, 2h) | - | Treated: 62.93 (G1), 72.96 (S), 81.35 (G2/M) | [18] |

| Human Keratinocytes | 2 Gy γ-irradiation | 1 hour | Peak formation observed | [19] |

| Lymphocytes | 100 mGy X-ray | 5 minutes | Maximum foci number reached | [20] |

Table 3: Cell Cycle Distribution After DNA Damage

| Cell Line | Treatment | Time (post-treatment) | % G1 | % S | % G2/M | Reference |

| Multiple Myeloma (RPMI-8226) | 2 Gy IR | 24h | 35.8 | 24.7 | 39.5 | [5] |

| Multiple Myeloma (RPMI-8226) | 2 Gy IR | 48h | 28.1 | 14.2 | 57.7 | [5] |

| HepG2 | Benzo[a]pyrene (20 µM) | 24h | Decrease | Increase (16.4%) | Decrease (3.9%) | [10] |

| HEL | AZD7648 (IC25) | 24h | 1.7-fold increase | - | - | [21] |

| KG-1 | AZD7648 (IC25) | 48h | 2-fold increase | - | - | [21] |

| LAMA-84 | AZD7648 (IC25) | 24h | 1.3-fold increase | - | - | [21] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.

Western Blotting for Phosphorylated ATM (p-ATM Ser1981)

This protocol is for the detection of ATM phosphorylated at Serine 1981, a key marker of its activation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels (e.g., 6% for large proteins like ATM)

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody: Anti-phospho-ATM (Ser1981) (e.g., clone 10H11.E12, 0.5 µg/mL)[22]

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells as required (e.g., with a DNA damaging agent). Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto a 6% SDS-PAGE gel and perform electrophoresis.

-

Membrane Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ATM (Ser1981) antibody (diluted in blocking buffer) overnight at 4°C.[23]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add chemiluminescent substrate and visualize the signal using an appropriate imaging system.

Immunofluorescence for γH2AX Foci

This protocol details the visualization and quantification of γH2AX foci, a surrogate marker for DNA double-strand breaks.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Anti-γH2AX (e.g., clone JBW301, diluted 1:200 to 1:800)[6][24]

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

-

DAPI-containing mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with DNA damaging agents as required.

-

Fixation: Fix cells with 4% PFA for 15-30 minutes at room temperature.[6]

-

Washing: Wash cells three times with PBS.

-

Permeabilization: Permeabilize cells with 0.3% Triton X-100 in PBS for 10-30 minutes at room temperature.[6]

-

Blocking: Block with 5% BSA in PBS for 30-60 minutes at room temperature.[6]

-

Primary Antibody Incubation: Incubate with anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.[6]

-

Washing: Wash cells three times with PBS.

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibody (diluted in PBS) for 1-2 hours at room temperature in the dark.[6]

-

Washing: Wash cells three times with PBS.

-

Mounting: Mount coverslips onto microscope slides using mounting medium containing DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify foci per nucleus using image analysis software (e.g., Fiji).[6]

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution based on DNA content.

Materials:

-

Cell suspension

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 2 hours at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution containing RNase A. Incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.[25]

Conclusion

The DNA Damage Response is a highly complex and interconnected network essential for maintaining genomic stability. The core kinases ATM, ATR, and DNA-PK orchestrate a multifaceted response to various forms of DNA damage. A thorough understanding of these pathways, supported by robust and quantitative experimental data, is critical for basic research and the development of novel therapeutic strategies that exploit the vulnerabilities of cancer cells with deficient DDR mechanisms. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of the DDR and design impactful studies in this dynamic field.

References

- 1. Phospho-ATM (Ser794) Polyclonal Antibody (PA5-143654) [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Proteins That Package DNA Participate in DNA Repair | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

- 4. Quantitative and Dynamic Imaging of ATM Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis in Melanoma and Melanocyte Co-cultures Exposed to FLASH Irradiation Using Automated Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 21. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells [mdpi.com]

- 22. Anti-phospho-ATM (Ser1981) Antibody, clone 10H11.E12 clone 10H11.E12, Upstate®, from mouse | Sigma-Aldrich [sigmaaldrich.com]

- 23. Phospho-ATM (Ser1981) (D6H9) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 24. crpr-su.se [crpr-su.se]

- 25. Cell cycle analysis - Wikipedia [en.wikipedia.org]

The Efficacy of ATR-IN-17 Across Diverse Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that maintains genomic integrity. In cancer cells, which often exhibit increased replication stress and defective DDR pathways, there is a heightened reliance on ATR for survival. This dependency makes ATR an attractive therapeutic target. ATR inhibitors have demonstrated significant potential in preclinical and clinical studies, both as monotherapies and in combination with DNA-damaging agents. This technical guide focuses on the activity of ATR-IN-17, a potent and selective ATR inhibitor, across various cancer cell lines. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide will also refer to data from other well-characterized ATR inhibitors, such as VE-821 and AZD6738 (Ceralasertib), to provide a comprehensive understanding of the expected cellular responses.

Core Mechanism of Action

ATR is activated in response to single-stranded DNA (ssDNA), which forms at stalled replication forks or during the processing of DNA damage. Once activated, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2] By inhibiting the kinase activity of ATR, this compound disrupts these crucial cellular processes, leading to the accumulation of DNA damage, collapse of replication forks, and ultimately, cell death, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways like the ATM-p53 axis.[1][3]

Quantitative Analysis of ATR Inhibitor Activity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug. The following table summarizes the IC50 values for the well-characterized ATR inhibitors VE-821 and AZD6738 in a variety of cancer cell lines, illustrating their efficacy across different cancer types. This data serves as a reference for the anticipated potency of novel ATR inhibitors like this compound.

| Cell Line | Cancer Type | ATR Inhibitor | IC50 (µM) | Reference |

| AGS | Gastric Cancer | VE-821 | 13.7 | [4] |

| MKN-45 | Gastric Cancer | VE-821 | 11.3 | [4] |

| U2OS | Osteosarcoma | VE-821 | ~0.8 | [5] |

| SAOS2 | Osteosarcoma | VE-821 | ~0.8 | [5] |

| CAL72 | Osteosarcoma | VE-821 | ~0.8 | [5] |

| LoVo | Colorectal Cancer | AZD6738 | 0.52 | [6] |

| NCI-H1373 | Lung Cancer | AZD6738 | 5.32 | [6] |

| H460 | Non-Small Cell Lung Cancer | AZD6738 | 1.05 | [7] |

| H23 | Non-Small Cell Lung Cancer | AZD6738 | 2.38 | [7] |

| Multiple Cell Lines | Various Solid & Hematological | AZD6738 | < 1 (in 73/197 lines) | [8] |

| HT29 | Colorectal Cancer | AZD6738 | ≥1 | [9] |

| HCT116 | Colorectal Cancer | AZD6738 | ≥1 | [9] |

| SK-BR-3 | Breast Cancer | AZD6738 | < 1 | [10] |

| BT-474 | Breast Cancer | AZD6738 | > 1 | [10] |

Key Cellular Effects of ATR Inhibition

Cell Cycle Arrest

ATR plays a pivotal role in the S and G2/M phase checkpoints. Inhibition of ATR abrogates these checkpoints, forcing cells with damaged DNA to enter mitosis prematurely, a phenomenon known as mitotic catastrophe, which ultimately leads to cell death.[6][11][12]

dot

Figure 1: this compound abrogates S and G2/M checkpoints.

Induction of Apoptosis

By preventing the repair of DNA damage and promoting cell cycle catastrophe, ATR inhibitors like this compound can trigger programmed cell death, or apoptosis. This is often characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3.[10][13][14]

dot

Figure 2: Pathway to apoptosis induced by this compound.

Signaling Pathway Inhibition

This compound targets the central kinase in the ATR signaling pathway. The diagram below illustrates the canonical ATR signaling cascade and the point of inhibition by this compound.

dot

Figure 3: Inhibition of the ATR signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine the IC50 values.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

dot

Figure 4: Workflow for the MTT cell viability assay.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment: Treat cells with this compound at a concentration around its IC50 for 24-48 hours.

-

Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software.

dot

Figure 5: Workflow for cell cycle analysis.

Western Blotting

This protocol is used to detect changes in the expression and phosphorylation of key proteins in the ATR signaling pathway.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-CHK1, CHK1, γH2AX, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

dot

Figure 6: Workflow for Western blotting.

Conclusion

This compound represents a promising therapeutic agent for the treatment of a broad range of cancers, particularly those with inherent genomic instability and a reliance on the ATR pathway for survival. This technical guide provides a foundational understanding of its mechanism of action and its effects on cancer cells, supported by data from analogous ATR inhibitors. The provided experimental protocols offer a starting point for researchers to further investigate the efficacy and molecular consequences of this compound in various cancer models. Further studies are warranted to establish a comprehensive profile of this compound, including its specific IC50 values across a wider panel of cancer cell lines and its in vivo efficacy.

References

- 1. mdpi.com [mdpi.com]

- 2. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. AZD6738 [openinnovation.astrazeneca.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Anti-tumor activity of the ATR inhibitor AZD6738 in HER2 positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATR CONTRIBUTES TO CELL CYCLE ARREST AND SURVIVAL AFTER CISPLATIN BUT NOT OXALIPLATIN - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Atractylodin Induces Apoptosis and Inhibits the Migration of A549 Lung Cancer Cells by Regulating ROS-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of ATR Inhibitors: A Technical Overview

Disclaimer: Publicly available information on the specific compound "Atr-IN-17" is limited. This guide provides a comprehensive overview of the preliminary efficacy, mechanism of action, and experimental evaluation of potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, using data from well-characterized molecules such as VE-821 and ceralasertib (AZD6738) as representative examples.

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways that maintain genomic integrity.[1][2] In response to DNA damage and replication stress, ATR is activated and phosphorylates a multitude of downstream substrates, including the checkpoint kinase Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][3][4] Cancer cells often exhibit increased reliance on the ATR pathway for survival due to high levels of endogenous replication stress and defects in other DDR pathways, making ATR an attractive therapeutic target.[5][6] ATR inhibitors have shown promise in preclinical studies, both as monotherapy and in combination with DNA-damaging agents, by exploiting the synthetic lethality between ATR inhibition and specific cancer-associated mutations.[6][7]

Mechanism of Action

ATR inhibitors function by competitively binding to the ATP-binding site of the ATR kinase, thereby preventing the phosphorylation of its downstream targets.[1] This abrogation of ATR signaling leads to the failure of cell cycle checkpoints, particularly the G2/M checkpoint, causing cells with damaged DNA to prematurely enter mitosis.[5][8] This can result in mitotic catastrophe and subsequent cell death, especially in cancer cells with a high degree of replication stress.[5] Furthermore, by inhibiting DNA repair, ATR inhibitors can sensitize cancer cells to the effects of DNA-damaging therapies like chemotherapy and radiation.[1]

Quantitative Efficacy Data

The potency of ATR inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the reported IC50 values for several representative ATR inhibitors.

| Inhibitor | Cell Line | IC50 (nM) | Reference |

| This compound | LoVo | 1 | MedchemExpress |

| VE-821 | MCF7 | ~2300 | [9] |

| AZD6738 (Ceralasertib) | LoVo | Not specified | [7] |

| BAY 1895344 | HT-29 (cellular assay) | 36 | [6] |

| M4344 | Multiple | Varies | [3] |

| ZH-12 | ATR kinase assay | 6.8 | [7] |

| ATRN-119 | ATR kinase assay | <20 | [10] |

Experimental Protocols

This protocol is a standard method to assess the cytotoxic effects of ATR inhibitors on cancer cell lines.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the ATR inhibitor for a specified period, typically 72 hours. Include a vehicle-only control (e.g., DMSO).

-

Viability Reagent Addition: Add a cell viability reagent such as AlamarBlue or MTT to each well.[11][12]

-

Incubation: Incubate the plates for a period of 1-4 hours at 37°C.[12]

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control cells and plot the results to determine the IC50 value using non-linear regression analysis.[11]

This protocol is used to confirm the on-target activity of the ATR inhibitor by measuring the phosphorylation of its downstream target, Chk1.

-

Cell Lysis: Treat cells with the ATR inhibitor for a defined period, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies against phosphorylated Chk1 (p-Chk1, e.g., at Ser345) and total Chk1.[9][13] Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14] The levels of p-Chk1 are then normalized to total Chk1.

Visualizations

Caption: ATR Signaling Pathway and Point of Inhibition.

Caption: Preclinical Evaluation Workflow for ATR Inhibitors.

References

- 1. What are ATR inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 5. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ir.aprea.com [ir.aprea.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. broadpharm.com [broadpharm.com]

- 13. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Atr-IN-17 cell-based assay protocol

Application Notes: ATR-IN-17

Introduction

This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a master regulator of the DNA Damage Response (DDR), a complex signaling network essential for maintaining genomic stability.[2][3][4] The ATR pathway is primarily activated by single-stranded DNA (ssDNA) and replication stress, which can arise from various endogenous or exogenous sources of DNA damage.[5][6][7] In response to this stress, ATR orchestrates cell cycle arrest, stabilizes replication forks, and promotes DNA repair.[4]

Many cancer cells exhibit increased reliance on the ATR pathway due to high levels of replication stress and defects in other DDR pathways. This dependency creates a therapeutic window, making ATR inhibitors like this compound a promising strategy in oncology.[3] By inhibiting ATR, these drugs abrogate the cell cycle checkpoint, forcing cells with damaged DNA to proceed through mitosis, ultimately leading to cell death—a concept known as synthetic lethality.[4]

Mechanism of Action

The ATR signaling cascade is initiated by the recognition of ssDNA coated by Replication Protein A (RPA).[8] This structure recruits the ATR-ATRIP complex to the site of damage. Full activation of ATR kinase activity requires the mediator protein TopBP1.[6][8] Once active, ATR phosphorylates a multitude of downstream substrates, a key one being the checkpoint kinase 1 (Chk1).[3][9] Phosphorylated Chk1 then targets downstream effectors, such as Cdc25 phosphatases, to induce cell cycle arrest, providing time for DNA repair.[3][10]

This compound functions by competitively binding to the ATP-binding pocket of the ATR kinase, preventing the phosphorylation of its downstream targets, including Chk1. This disruption of the signaling cascade prevents cell cycle arrest and DNA repair, leading to the accumulation of DNA damage and subsequent cell death in cancer cells.

Caption: The ATR signaling pathway is activated by DNA damage and leads to cell survival.

Quantitative Data Summary

The potency of ATR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. This value is a critical parameter for comparing the efficacy of different compounds.

| Compound | Cell Line | Assay Type | Duration | IC50 | Reference |

| This compound | LoVo | Not Specified | Not Specified | 1 nM | [1] |

| VE-821 | Not Specified | Kinase Assay | Not Specified | 26 nM | [11] |

| AZD6738 | HCT116 | MTT Assay | 72 hours | ≥1 µM | [12] |

| AZD6738 | HT29 | MTT Assay | 72 hours | ≥1 µM | [12] |

Experimental Protocols

Cell Viability Assay (MTT/CellTiter-Glo)

This protocol determines the cytotoxic effect of this compound on a cancer cell line and is used to calculate the IC50 value.

Caption: Workflow for determining cell viability and IC50 after this compound treatment.

Methodology

-

Cell Seeding: Seed cancer cells (e.g., LoVo, HCT116) into a 96-well clear-bottom plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.

-

Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range might start from 1 µM down to picomolar concentrations. Include a vehicle control (e.g., DMSO).

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[7][13]

-

Viability Assessment:

-

For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.

-

For CellTiter-Glo® Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, incubate for 10 minutes, and then measure luminescence.[7]

-

-

Data Analysis: Normalize the readings to the vehicle-treated control wells. Plot the normalized values against the logarithm of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.

Western Blotting for pChk1 Inhibition

This protocol assesses the pharmacodynamic effect of this compound by measuring the phosphorylation of ATR's primary substrate, Chk1, in response to DNA damage.

Caption: Workflow for Western Blot analysis of Chk1 phosphorylation.

Methodology

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat them with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle for 1-2 hours.

-

Induce DNA Damage: Induce replication stress by treating cells with a DNA damaging agent (e.g., 2 mM hydroxyurea for 4 hours or UV irradiation followed by a recovery period).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14] Scrape the cells, collect the lysate, and clarify by centrifugation at 16,000 x g for 20 minutes at 4°C.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[14] Separate the proteins on an 8-10% SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14]

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Rabbit anti-phospho-Chk1 (Ser345)

-

Mouse anti-total Chk1

-

Mouse anti-β-Actin (as a loading control)

-

-

Wash the membrane three times for 5 minutes each with TBST.[15]

-

-

Secondary Antibody & Detection: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse secondary antibody for 1 hour at room temperature.[15] Wash again with TBST three times.

-

Signal Visualization: Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film. A decrease in the pChk1/total Chk1 ratio with increasing this compound concentration indicates successful target engagement.

Immunofluorescence (IF) for DNA Damage Foci (γH2AX)

This protocol visualizes DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), a marker of the DNA damage response. ATR inhibition can lead to an accumulation of DNA damage, visible as distinct nuclear foci.

Caption: Workflow for immunofluorescence staining of γH2AX foci.

Methodology

-

Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with this compound with or without a DNA damaging agent for the desired time (e.g., 24 hours).

-

Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[16]

-

Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10-15 minutes.[16][17]

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for 1 hour at room temperature.[17][18]

-

Primary Antibody Incubation: Dilute the primary antibody (e.g., rabbit anti-γH2AX) in the blocking buffer and incubate on the coverslips for 1-2 hours at room temperature or overnight at 4°C.[17]

-

Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor® 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature, protected from light.[17]

-

Counterstaining: Wash three times with PBS. Incubate with a nuclear counterstain like DAPI (1 µg/mL) for 10 minutes.[17]

-

Mounting and Imaging: Wash a final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using imaging software (e.g., ImageJ) to assess the level of DNA damage.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. What are ATR inhibitors and how do they work? [synapse.patsnap.com]

- 4. Important Target in Synthetic Lethality: ATR Inhibitors [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two Distinct Modes of ATR Activation Orchestrated by Rad17 and Nbs1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synergistic potentiation of (−)-lomaiviticin A cytotoxicity by the ATR inhibitor VE-821 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. bio-rad.com [bio-rad.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 18. learn.cellsignal.com [learn.cellsignal.com]

Application Notes: Detection of CHK1 Phosphorylation at Serine 345 via Western Blotting Following ATR Inhibitor Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR). In response to DNA damage and replication stress, ATR phosphorylates and activates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1)[1][2]. The phosphorylation of CHK1 at serine 317 and serine 345 is a key event in the activation of cell cycle checkpoints, allowing time for DNA repair[2]. Inhibition of the ATR-CHK1 pathway is a promising therapeutic strategy in oncology, as many cancer cells exhibit a high degree of replication stress and rely on this pathway for survival.

ATR-IN-17 is a potent ATR kinase inhibitor with a reported IC50 of 1 nM in LoVo cancer cells[3]. The following application note provides a detailed protocol for the detection of phosphorylated CHK1 (p-CHK1) at Serine 345 by Western blot, a common method to assess the pharmacodynamic effects of ATR inhibitors like this compound. While specific quantitative data for this compound is not yet widely available in peer-reviewed literature, this document presents representative data from studies with other well-characterized ATR inhibitors, such as VE-821 and AZD6738, to illustrate the expected experimental outcomes.

ATR-CHK1 Signaling Pathway

Under conditions of DNA damage or replication stress, ATR is activated and subsequently phosphorylates CHK1 at Serine 345 (p-CHK1 S345). This phosphorylation event is a critical step in the activation of CHK1, which then targets downstream effectors to induce cell cycle arrest. ATR inhibitors, such as this compound, block the catalytic activity of ATR, thereby preventing the phosphorylation of CHK1.

Caption: ATR-CHK1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes representative data from studies on the ATR inhibitors VE-821 and AZD6738, demonstrating their effect on p-CHK1 levels as measured by Western blot. This data is intended to be illustrative of the results expected when using a potent ATR inhibitor.

| Inhibitor | Cell Line | Treatment Conditions | Fold Change in p-CHK1 (S345) vs. Control | Reference |

| VE-821 | MCF7 | 10 µM for 1 hour (with Hydroxyurea) | >60% inhibition | [4] |

| VE-821 | MCF7 | 10 µM for 2 hours (with UV) | >60% inhibition | [4] |

| AZD6738 | H23 (NSCLC) | 0.3 µM for 24 hours | Significant Decrease | [5] |

| AZD6738 | H23 (NSCLC) | 1.0 µM for 24 hours | Strong Decrease | [5] |

| AZD6738 | H460 (NSCLC) | 0.3 µM for 24 hours | Significant Decrease | [5] |

| AZD6738 | H460 (NSCLC) | 1.0 µM for 24 hours | Strong Decrease | [5] |

Experimental Workflow

The overall workflow for assessing the effect of an ATR inhibitor on p-CHK1 levels involves cell culture and treatment, preparation of cell lysates, protein quantification, SDS-PAGE, protein transfer to a membrane, immunodetection with specific antibodies, and finally, data analysis.

Caption: Experimental workflow for Western blot analysis of p-CHK1.

Detailed Experimental Protocol: Western Blot for p-CHK1 (S345)

This protocol is designed for the detection of phosphorylated CHK1 at Serine 345 and total CHK1 from cultured cells treated with an ATR inhibitor.

Materials and Reagents

-

Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Reagent: Bicinchoninic acid (BCA) assay kit.

-

Sample Buffer: 4X Laemmli sample buffer.

-

SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 4-12% gradient gels).

-

Running Buffer: Tris-Glycine-SDS buffer.

-

Transfer Buffer: Tris-Glycine buffer with 20% methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Wash Buffer: TBST.

-

Primary Antibodies:

-

Rabbit anti-p-CHK1 (Ser345) antibody.

-

Mouse anti-total CHK1 antibody.

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse IgG.

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

Imaging System: Chemiluminescence imager.

Procedure

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or a vehicle control for the desired time points. To induce a strong p-CHK1 signal, cells can be co-treated with a DNA damaging agent like hydroxyurea (HU) or UV irradiation prior to lysis.

-

-

Sample Preparation (Cell Lysis):

-

Place the cell culture dish on ice and wash the cells once with ice-cold PBS.

-

Aspirate the PBS and add ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer.

-

-

Sample Denaturation:

-

To an appropriate volume of lysate (containing 20-30 µg of protein), add 1/4 volume of 4X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Briefly centrifuge the samples before loading.

-

-

SDS-PAGE:

-

Load the denatured protein samples into the wells of a polyacrylamide gel.

-

Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Immunodetection:

-